1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene
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Overview
Description
1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms using chlorinating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Hydroquinones, alcohols.
Substitution Products: Amino derivatives, thiol derivatives.
Scientific Research Applications
1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
62205-22-5 |
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Molecular Formula |
C15H12Cl2O |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1,3-dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H12Cl2O/c1-18-15-4-2-3-11(9-15)5-6-12-7-13(16)10-14(17)8-12/h2-10H,1H3 |
InChI Key |
DKEUZBJTDBIIIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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